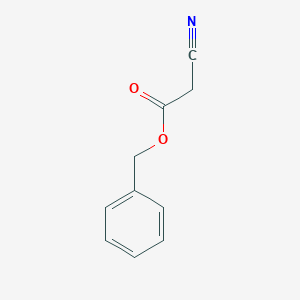

Benzyl cyanoacetate

説明

特性

IUPAC Name |

benzyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUIWQWWDLZNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340021 | |

| Record name | Benzyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-18-8 | |

| Record name | Phenylmethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl cyanoacetate CAS number and properties

An In-depth Technical Guide to Benzyl Cyanoacetate

ID: BC-WG-20251224

Version: 1.0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 14447-18-8), a versatile reagent in organic synthesis. It details the compound's physicochemical properties, safety and handling information, and key applications, particularly within the pharmaceutical and chemical research sectors. This document includes detailed experimental protocols for its synthesis and purification, along with its utility in significant chemical transformations such as the Knoevenagel condensation and the synthesis of heterocyclic scaffolds and β-amino acids. Visual diagrams are provided to illustrate key workflows and reaction pathways.

Core Identification and Properties

This compound is an organic compound containing both a nitrile and an ester functional group.[1] Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14447-18-8[1][2][3] |

| Molecular Formula | C₁₀H₉NO₂[1][2][4] |

| Molecular Weight | 175.18 g/mol [1][2][3] |

| IUPAC Name | Benzyl 2-cyanoacetate[2] |

| Synonyms | Cyanoacetic acid benzyl ester, Phenylmethyl 2-cyanoacetate[2] |

| InChI Key | RCUIWQWWDLZNMS-UHFFFAOYSA-N[1] |

| SMILES String | O=C(CC#N)OCc1ccccc1[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Melting Point | 29-31 °C[2][3][5] |

| Boiling Point | 115-125 °C at 0.3 mmHg[1] 94-96 °C at 3.5 mm [Hg][2][5] |

| Density | 1.144 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.520[1] |

| Flash Point | >110 °C (>230 °F) - closed cup[1] |

| pKa (Predicted) | 2.89 ± 0.10[2][4] |

| Vapor Pressure | 0.000503 mmHg at 25°C[6] |

| Storage Temperature | Room Temperature, sealed in dry conditions[2][4] |

Safety and Handling

This compound is classified as harmful if swallowed.[4][7] Standard laboratory safety protocols should be strictly followed when handling this chemical.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Pictogram | GHS07 | |

| Signal Word | Warning[1][2] | |

| Hazard Statement | H302 | Harmful if swallowed[1][2][7] |

| Precautionary Statements | P264 | Wash hands and any exposed skin thoroughly after handling.[8] |

| P270 | Do not eat, drink or smoke when using this product.[8] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][8] | |

| P330 | Rinse mouth.[1][8] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Personal Protective Equipment (PPE): Use of eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.[1]

Experimental Protocols

Synthesis Methodologies

This compound can be synthesized via several routes. The choice of method often depends on scale, available starting materials, and desired purity.

Method A: Esterification of Cyanoacetic Acid

This is a common industrial method involving the direct esterification of cyanoacetic acid with benzyl alcohol.[9]

-

Reactants: Cyanoacetic acid, Benzyl alcohol.

-

Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used to facilitate the reaction.[9]

-

Procedure:

-

Combine equimolar amounts of cyanoacetic acid and benzyl alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent like toluene can be used to aid in azeotropic water removal.

-

Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected or by using techniques like TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product via vacuum distillation.

-

Method B: Nucleophilic Substitution

This method involves the reaction of an alkali metal salt of cyanoacetate with a benzyl halide.[9]

-

Reactants: Sodium cyanoacetate, Benzyl bromide (or chloride).

-

Solvent: A polar aprotic solvent such as DMF or DMSO.

-

Procedure:

-

Dissolve sodium cyanoacetate in the chosen solvent in a reaction flask.

-

Slowly add benzyl bromide to the solution at room temperature with stirring. An exotherm may be observed.

-

Continue stirring the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt.

-

Evaporate the solvent to yield the crude product, which can then be purified by vacuum distillation.[9]

-

Purification Protocol: Vacuum Distillation

Post-synthesis purification is critical for obtaining high-purity this compound and is typically achieved through vacuum distillation.[9]

-

Apparatus: A standard vacuum distillation setup, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Procedure:

-

Place the crude this compound into the distillation flask with a magnetic stir bar.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Slowly reduce the pressure to the desired level (e.g., 0.3 mmHg).

-

Begin heating the distillation flask gently using a heating mantle.

-

Collect the fraction that distills at the appropriate temperature range (e.g., 115–125 °C at 0.3 mmHg).[1] Discard any initial lower-boiling impurities.

-

Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

-

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) can be used to assess purity. A non-polar capillary column is suitable for separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed by characteristic absorption bands: a strong C≡N stretch (around 2250 cm⁻¹) and a strong C=O stretch (around 1740 cm⁻¹).

Applications in Research and Drug Development

This compound serves as a versatile building block in organic chemistry, primarily due to its activated methylene group positioned between the electron-withdrawing nitrile and ester groups.[10]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds.[11] this compound readily reacts with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation.[9]

Synthesis of Heterocyclic Compounds

This compound is a key precursor for synthesizing a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.[10]

-

Pyrimidines: It serves as an intermediate in the synthesis of 2,4-diamino-5-benzylpyrimidines, which are foundational structures for antibacterial agents like Trimethoprim.[9]

-

Pyridines, Pyrazoles, and Thiazoles: Through multicomponent reactions and condensations with various reagents (e.g., hydrazines, formamidines), this compound can be cyclized to form these important heterocyclic rings.[10]

Preparation of β-Amino Acids

β-Amino acids are crucial components of peptide-based pharmaceuticals. This compound can be used as a starting material where the nitrile group is reduced to a primary amine, a key transformation in forming the β-amino acid backbone.[9]

-

Reaction Pathway: The reduction is typically performed using powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as THF or ether.[9]

General Synthesis and Purification Workflow

The overall process from starting materials to a purified final product involves several distinct stages, as illustrated in the workflow diagram below.

References

- 1. This compound 97 14447-18-8 [sigmaaldrich.com]

- 2. This compound | 14447-18-8 [chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 14447-18-8 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound|CAS 14447-18-8|RUO [benchchem.com]

- 10. Buy this compound | 14447-18-8 [smolecule.com]

- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

Synthesis of benzyl cyanoacetate from benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for producing benzyl cyanoacetate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document provides a comparative analysis of the core methodologies, detailed experimental protocols, and quantitative data to support laboratory and developmental research.

Introduction

This compound (C₁₀H₉NO₂) is a valuable organic compound characterized by the presence of both a cyano and an ester functional group. Its unique reactivity makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds such as pyrazoles, thiazoles, and pyridines. These heterocyclic scaffolds are central to the development of numerous therapeutic agents. This guide focuses on the synthesis of this compound commencing from benzyl alcohol, a readily available and cost-effective starting material. The primary synthetic strategies discussed are direct esterification and transesterification.

Synthetic Pathways from Benzyl Alcohol

The conversion of benzyl alcohol to this compound can be efficiently achieved through two principal chemical transformations: Direct Fischer Esterification and Transesterification. A third, indirect method, involves the reaction of cyanoacetamide with benzyl alcohol.

Direct Fischer Esterification

The most common laboratory and industrial method for synthesizing this compound is the direct esterification of benzyl alcohol with cyanoacetic acid.[1] This acid-catalyzed condensation reaction, known as the Fischer-Speier esterification, involves the removal of water to drive the reaction equilibrium towards the product.[1][2][3]

Reaction Scheme:

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The efficiency of the reaction can be significantly improved by the continuous removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus.

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of benzyl alcohol with a lower alkyl cyanoacetate, such as methyl or ethyl cyanoacetate.[4][5] This method is advantageous when the starting cyanoacetate is more readily available or when milder reaction conditions are desired. The reaction is an equilibrium process that can be driven to completion by removing the lower-boiling alcohol byproduct.

Reaction Scheme:

Catalysts for transesterification can be acidic or basic, with solid catalysts like hydrotalcite showing promise for easier separation and recycling.[5]

From Cyanoacetamide

A patented process describes the preparation of cyanoacetates by reacting cyanoacetamide with an alcohol in the presence of a mineral acid.[6] This method provides a high-yield pathway from inexpensive starting materials.

Reaction Scheme:

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data for the synthesis of this compound and related esterifications, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Direct Esterification of Benzyl Alcohol

| Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyanoacetic Acid | Sulfuric Acid | - | 110-120 | 12-24 | 60-75 | [1] |

| Cyanoacetic Acid | Sulfuric Acid (with Dean-Stark) | - | 110-120 | 4-6 | >85 | [1] |

| Acetic Acid | [EMIM][HSO₄] | 1:1 | 110 | 4 | 90.34 | [7][8] |

| Acetic Acid | Strong Acid Cation Exchange Resin | 4:5 | 100 | 10 | 84.23 | [9] |

| Acetic Acid | FeCl₃/Carbon | 1:1.8 | - | 2 | 89.10 | [9] |

| Acetic Acid | Phosphotungstic Acid | 2.5:1 | - | 2 | 90.0 | [9] |

| Acetic Acid | N-methylpyrrolidone hydrosulfate | 1.4:1 | 110 | 1 | 98.6 | [9] |

| Acetic Acid | S-Fe-MCM-48 | 1:2 | 60 | 6 | 98.9 (selectivity) | [10] |

Table 2: Transesterification Reactions

| Starting Ester | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Cyanoacetate | Ethanol | Hydrotalcite | 80-85 | 6-12 | 76.48 (conversion) | [5] |

| Ethyl Acetoacetate | Benzyl Alcohol | FAS or ANS | 100-120 | 10-16 | - | [11] |

| Methyl Benzoate | Benzyl Alcohol | N-Heterocyclic Olefin | Ambient | - | 90 | [12] |

Experimental Protocols

Protocol for Direct Fischer Esterification of Benzyl Alcohol with Cyanoacetic Acid

This protocol is a generalized procedure based on established Fischer esterification methods.[1][2][13][14]

Materials:

-

Benzyl alcohol

-

Cyanoacetic acid

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1.0 eq), cyanoacetic acid (1.1 eq), and toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Protocol for Transesterification of Ethyl Cyanoacetate with Benzyl Alcohol

This protocol is adapted from procedures for similar transesterification reactions.[4][5][11]

Materials:

-

Ethyl cyanoacetate

-

Benzyl alcohol

-

Catalyst (e.g., sodium ethoxide, titanium(IV) isopropoxide, or a solid catalyst like hydrotalcite)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Combine ethyl cyanoacetate (1.0 eq), a molar excess of benzyl alcohol (e.g., 2-3 eq), and the catalyst in a round-bottom flask.

-

Set up a distillation apparatus to remove the ethanol byproduct.

-

Heat the reaction mixture to a temperature that allows for the distillation of ethanol but minimizes the distillation of benzyl alcohol.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture.

-

If a homogeneous catalyst was used, it may need to be neutralized or removed by washing. If a solid catalyst was used, it can be removed by filtration.

-

The excess benzyl alcohol and the product, this compound, can be separated by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Benzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton_Transfer [label="Proton Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protonation -> Nucleophilic_Attack [label="+ H⁺", color="#4285F4"]; Nucleophilic_Attack -> Proton_Transfer [label="+ PhCH₂OH", color="#4285F4"]; Proton_Transfer -> Elimination [color="#4285F4"]; Elimination -> Deprotonation [label="- H₂O", color="#EA4335"]; Deprotonation -> Product [label="- H⁺", color="#EA4335"]; } caption: "Mechanism of Fischer Esterification."

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mixing [label="Mix Ethyl Cyanoacetate,\nBenzyl Alcohol, and Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat and Distill\noff Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor Reaction\n(TLC/GC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Reaction Work-up\n(Catalyst Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification by\nVacuum Distillation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mixing [color="#4285F4"]; Mixing -> Heating [color="#4285F4"]; Heating -> Monitoring [color="#4285F4"]; Monitoring -> Workup [label="Reaction Complete", color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; } caption: "Transesterification Experimental Workflow."

// Nodes Benzyl_Alcohol [label="Benzyl Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fischer [label="Direct Fischer Esterification\nwith Cyanoacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Transesterification [label="Transesterification with\nAlkyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanoacetamide_Route [label="Reaction with\nCyanoacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Benzyl_Alcohol -> Fischer [label="Acid Catalyst, Heat", color="#4285F4"]; Benzyl_Alcohol -> Transesterification [label="Acid/Base Catalyst, Heat", color="#4285F4"]; Benzyl_Alcohol -> Cyanoacetamide_Route [label="Mineral Acid, Heat", color="#4285F4"]; Fischer -> Product [color="#4285F4"]; Transesterification -> Product [color="#4285F4"]; Cyanoacetamide_Route -> Product [color="#4285F4"]; } caption: "Synthetic Routes to this compound."

References

- 1. Buy this compound | 14447-18-8 [smolecule.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification - Google Patents [patents.google.com]

- 6. GB2583135A - Process for preparing cyanoacetates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. scribd.com [scribd.com]

Benzyl Cyanoacetate: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyanoacetate is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of pharmaceutical and chemical entities. Its bifunctional nature, possessing both a reactive nitrile group and an ester, allows for its participation in a variety of chemical transformations. This document provides a comprehensive technical guide to the chemical structure, properties, and synthesis of this compound.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a benzyl group attached to the oxygen of the carboxylate group of cyanoacetic acid.

IUPAC Name: benzyl 2-cyanoacetate[1]

Synonyms: this compound, Cyanoacetic acid benzyl ester, Phenylmethyl 2-cyanoacetate[1][2]

Chemical Formula: C₁₀H₉NO₂[2]

Canonical SMILES: C1=CC=C(C=C1)COC(=O)CC#N[1]

InChI Key: RCUIWQWWDLZNMS-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Weight | 175.18 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 29-31 °C[1] |

| Boiling Point | 94-96 °C at 3.5 mmHg[1] |

| Density | 1.144 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.520 |

| Flash Point | >110 °C (>230 °F) - closed cup |

| pKa (Predicted) | 2.89 ± 0.10[1] |

| CAS Number | 14447-18-8[2] |

Synthesis of this compound

The most prevalent industrial method for the synthesis of this compound is the Fischer esterification of cyanoacetic acid with benzyl alcohol.[2] This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize this compound from cyanoacetic acid and benzyl alcohol.

Materials:

-

Cyanoacetic acid

-

Benzyl alcohol

-

Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

-

An organic solvent capable of forming an azeotrope with water (e.g., toluene or benzene)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of cyanoacetic acid and benzyl alcohol.

-

Add the organic solvent (e.g., toluene) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.

References

An In-depth Technical Guide to the Physical Properties of Benzyl Cyanoacetate, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of benzyl cyanoacetate, with a specific emphasis on its melting point. This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug discovery and organic synthesis, where a thorough understanding of a compound's physical characteristics is paramount for its application and manipulation.

Core Physical Properties of this compound

This compound is a versatile organic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. A clear understanding of its physical properties is crucial for its handling, reaction optimization, and purification.

| Physical Property | Value |

| Melting Point | 29-31 °C[1][2][3][4] |

| Boiling Point | 94-96 °C at 3.5 mmHg[1][2] |

| 115-125 °C at 0.3 mmHg[5] | |

| Density | 1.144 g/mL at 25 °C[2][5] |

| 1.151 g/cm³[1] | |

| Refractive Index | 1.5195 (n20/D)[1][2] |

| 1.520 (n20/D)[5] | |

| Molecular Formula | C₁₀H₉NO₂[3][6] |

| Molecular Weight | 175.18 g/mol [3][6] |

| Appearance | Colorless to pale yellow liquid or solid[3] |

| CAS Number | 14447-18-8[3] |

Experimental Protocol: Determination of Melting Point

The melting point of an organic compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The following is a detailed protocol for the accurate determination of the melting point of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

If the sample is crystalline, finely crush a small amount to a powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

Introduce the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement (Rapid Determination - Approximate Range):

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.

-

Allow the apparatus to cool down sufficiently before the next measurement.

-

-

Melting Point Measurement (Accurate Determination):

-

Prepare a new capillary tube with the this compound sample.

-

Place the new tube in the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the previously determined approximate melting point.

-

Reduce the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for an accurate determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

-

Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue to heat slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point range is reported as T₁ - T₂.

-

For reliable results, repeat the accurate determination at least two more times with fresh samples and calculate the average melting point range.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle this compound in a well-ventilated area or a fume hood.

-

The melting point apparatus can reach high temperatures; exercise caution to avoid burns.

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized via the esterification of cyanoacetic acid with benzyl alcohol. The following diagram illustrates a typical laboratory workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound via esterification.

Signaling Pathway: Knoevenagel Condensation for Cyanoacrylate Synthesis

This compound is a key reactant in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction is widely used to produce electron-deficient alkenes, which are valuable intermediates in drug synthesis. The diagram below outlines the general mechanism of the Knoevenagel condensation involving an aldehyde and an active methylene compound like this compound, catalyzed by a base.

References

Navigating the Solubility Landscape of Benzyl Cyanoacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Benzyl Cyanoacetate

A clear understanding of the fundamental physical properties of a compound is the first step in predicting its behavior in different solvents. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 115-125 °C at 0.3 mmHg | [1][2] |

| Density | 1.144 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.520 | [1][2] |

| log P (octanol/water) | 1.246 (calculated) | [3] |

Solubility in Organic Solvents: An Overview

Quantitative data on the solubility of this compound in a range of organic solvents is sparse in publicly accessible scientific literature. However, based on its chemical structure—possessing both a polar cyano group and a relatively nonpolar benzyl ester group—a degree of solubility in a variety of organic solvents can be anticipated.

For a structurally similar, though less complex, compound, ethyl cyanoacetate , it is reported to be "very soluble" in ethanol and ethyl ether.[3] This suggests that this compound is also likely to be readily soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in alcohols like ethanol and methanol. Its solubility in nonpolar aromatic solvents like toluene may be more moderate. The calculated octanol-water partition coefficient (log P) of 1.246 indicates a preference for organic phases over aqueous media, reinforcing the expectation of good solubility in many organic solvents.[3]

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, a detailed gravimetric method, a common and reliable technique, is outlined below.

Gravimetric Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed for several hours to let the excess solid settle.

-

For finer separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + Solute) - (Mass of dish)] / (Volume of supernatant collected in mL) * 100

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is strongly recommended that researchers perform their own solubility determinations using the protocol outlined above to obtain precise data for their specific experimental conditions.

References

The Strategic Use of Benzyl Cyanoacetate in the Synthesis of β-Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in the development of pharmaceuticals and novel materials. Their incorporation into peptides can confer resistance to enzymatic degradation and induce unique secondary structures. Among the various synthetic precursors available, benzyl cyanoacetate stands out as a versatile and efficient starting material for the synthesis of a wide range of β-amino acids, particularly β-aryl-β-amino acids. This technical guide provides an in-depth overview of the synthetic strategies employing this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field.

The primary route for the synthesis of β-amino acids from this compound involves a two-step sequence: a Knoevenagel condensation with an aldehyde to form a benzyl α-cyano-β-arylacrylate intermediate, followed by a reduction of both the carbon-carbon double bond and the nitrile group. This pathway offers a high degree of modularity, allowing for the introduction of diverse substituents at the β-position through the choice of aldehyde. Furthermore, the development of asymmetric reduction methodologies provides access to enantiomerically enriched β-amino acids, which are often essential for biological activity.

Synthetic Pathways and Methodologies

The conversion of this compound to β-amino acids is predominantly achieved through a condensation-reduction sequence. An alternative, though less direct, approach is the Rodionov reaction.

Knoevenagel Condensation followed by Reduction

This is the most common and versatile approach. It involves the base-catalyzed condensation of this compound with an aldehyde to yield a benzylidene cyanoacetate derivative. This intermediate is then subjected to a reduction step to furnish the desired β-amino acid ester.

The choice of reduction method is critical as it determines the stereochemical outcome of the final product. Both diastereoselective and enantioselective methods have been developed.

Rodionov Reaction

The Rodionov reaction is a one-pot synthesis of β-amino acids from an aldehyde, malonic acid (or its ester derivatives like this compound), and ammonia or an amine. While conceptually efficient, this reaction can sometimes lead to the formation of by-products such as cinnamic acids and dicarboxylic acids.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of β-amino acids from this compound.

Protocol 1: Knoevenagel Condensation of this compound and Benzaldehyde

This protocol describes the synthesis of benzyl 2-cyano-3-phenylacrylate, a key intermediate. The procedure is adapted from similar syntheses using ethyl cyanoacetate.[2][3]

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine or another suitable base (e.g., DBU)

-

Ethanol or another suitable solvent

-

Hexane and Ethyl Acetate for purification

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield benzyl 2-cyano-3-phenylacrylate as a white solid.

Protocol 2: Asymmetric Hydrogenation of Benzyl 2-Cyano-3-phenylacrylate

This protocol details the enantioselective reduction of the intermediate to form a chiral β-amino acid ester, based on a reported procedure for similar substrates.[4]

Materials:

-

Benzyl 2-cyano-3-phenylacrylate

-

[Rh(NBD)₂]BF₄ (Rhodium catalyst precursor)

-

Chiral phosphine ligand (e.g., ZhaoPhos)

-

Anhydrous solvent (e.g., CF₃CH₂OH or CH₂Cl₂)

-

High-pressure autoclave

Procedure:

-

In a glovebox, prepare a stock solution of the rhodium catalyst by dissolving [Rh(NBD)₂]BF₄ and the chiral ligand (1:1.1 molar ratio) in the anhydrous solvent.

-

In a vial, dissolve benzyl 2-cyano-3-phenylacrylate (100 equivalents relative to the catalyst) in the anhydrous solvent.

-

Transfer an aliquot of the catalyst solution to the substrate solution.

-

Place the vial in a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas (e.g., 30-50 atm).

-

Stir the reaction at the desired temperature (e.g., 20-35 °C) for the specified time (e.g., 18 hours).

-

After the reaction, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture and purify the product by column chromatography on silica gel to remove the catalyst and obtain the enantioenriched benzyl 3-amino-2-cyano-3-phenylpropanoate.

Protocol 3: Subsequent Reduction of the Nitrile Group and Hydrolysis

The resulting β-enamino ester or the product from the asymmetric hydrogenation can be further processed to obtain the final β-amino acid. This typically involves reduction of the nitrile and hydrolysis of the ester.

Materials:

-

Benzyl 3-amino-2-cyano-3-phenylpropanoate

-

Reducing agent (e.g., Raney Nickel, NaBH₄ with a Lewis acid)

-

Solvent for reduction (e.g., Methanol, Ethanol)

-

Acid or base for hydrolysis (e.g., HCl, NaOH)

Procedure:

-

Nitrile Reduction: Dissolve the cyano-containing intermediate in a suitable solvent. Add the reducing agent (e.g., Raney Nickel) and subject the mixture to hydrogenation, or use a chemical reducing agent like NaBH₄ in the presence of a promoter.

-

Ester Hydrolysis: After reduction of the nitrile, the resulting benzyl ester can be hydrolyzed under acidic or basic conditions to yield the free β-amino acid.

Quantitative Data

The efficiency of the synthesis of β-amino acids from this compound is highly dependent on the reaction conditions, choice of catalyst, and the nature of the substrates. The following tables summarize representative quantitative data from the literature for key reaction steps.

Table 1: Yields for Knoevenagel Condensation of Aldehydes with Cyanoacetates

| Aldehyde | Cyanoacetate | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 96 | [2] |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | - | 94 | [3] |

| Thiophene-2-carbaldehyde | Ethyl Cyanoacetate | DIPEAc | - | 91 | [3] |

| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Not specified | [5] |

Note: While specific data for this compound is limited in these direct comparisons, yields are generally expected to be high and comparable to those obtained with ethyl cyanoacetate under similar conditions.

Table 2: Enantioselective Hydrogenation of β-Cyanocinnamic Esters [4]

| Substrate (Ester) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl (Z)-3-cyano-3-phenylacrylate | CF₃CH₂OH | 68 | 95 |

| Methyl (Z)-3-cyano-3-phenylacrylate | CH₂Cl₂ | 27 | 98 |

| Ethyl (Z)-3-cyano-3-phenylacrylate | Toluene | 14 | 97 |

| Isopropyl (Z)-3-cyano-3-phenylacrylate | CH₂Cl₂ | 20 | 97 |

| Methyl (Z)-3-cyano-3-(3-fluorophenyl)acrylate | CF₃CH₂OH | >99 | 95 |

Note: This data is for methyl and other alkyl esters, but provides a strong indication of the expected high enantioselectivity for the corresponding benzyl esters under optimized conditions.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of β-amino acids. The Knoevenagel condensation followed by reduction is a robust and adaptable synthetic route. The development of asymmetric hydrogenation techniques allows for the production of enantiomerically enriched β-amino acids with high fidelity. This guide provides researchers with the fundamental knowledge and practical protocols to utilize this compound in their synthetic endeavors, facilitating the development of novel therapeutics and advanced materials. Further research into domino Knoevenagel-reduction reactions and the use of biocatalysis may offer even more efficient and sustainable routes to these valuable compounds in the future.

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of Benzyl Cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for benzyl cyanoacetate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.20 | s | 2H | O-CH₂ -Ph |

| ~3.50 | s | 2H | CH₂ -CN |

Solvent: CDCl₃. Instrument Frequency: Not specified.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C =O |

| ~134 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~114 | C N |

| ~68 | O-C H₂-Ph |

| ~25 | C H₂-CN |

Solvent: CDCl₃. Instrument Frequency: Not specified.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3040 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~2260 | Medium | C≡N stretch (Nitrile) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1450, 1500 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ester) |

| ~700, 750 | Strong | Aromatic C-H bend (out-of-plane) |

Sample Preparation: Neat liquid.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard laboratory procedures.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, broadband proton decoupling is typically used.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and list the peaks for both spectra.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr)

-

Pipettes

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and a soft tissue after the measurement.

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation: Place a small drop of neat this compound onto the center of a clean, dry salt plate.

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Benzyl Cyanoacetate: A Comprehensive Technical Guide to Safety and Handling for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for reagents is paramount. This technical guide provides an in-depth overview of benzyl cyanoacetate, a versatile building block in organic synthesis, with a focus on its safety data, handling precautions, and relevant experimental applications.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 14447-18-8 | |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 115-125 °C at 0.3 mmHg | [3] |

| Density | 1.144 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.520 | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| pKa | 2.89 ± 0.10 (Predicted) | [2] |

| logP (octanol/water) | 1.96 | [4] |

Safety and Hazard Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302). Ingestion can be harmful, and immediate medical attention should be sought if swallowed.[1] While specific data on skin and eye irritation for this compound is limited, related compounds like benzyl acetate can cause skin and serious eye irritation.[5] Therefore, it is prudent to handle this compound with care to avoid contact with skin and eyes.

GHS Hazard and Precautionary Statements

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

Toxicological Data

Handling and Storage Precautions

Proper handling and storage are essential to ensure safety when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][4]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[1]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[4][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

-

-

First Aid:

-

If Swallowed: Call a poison control center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

Experimental Protocols and Applications

This compound is a valuable intermediate in organic synthesis, primarily used in reactions involving its active methylene group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound is an excellent substrate for this reaction.

Experimental Workflow: Knoevenagel Condensation

References

The Genesis of a Synthetic Workhorse: A Technical History of Benzyl Cyanoacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzyl cyanoacetate, a seemingly unassuming organic molecule, holds a significant place in the annals of synthetic chemistry. Its unique combination of a reactive methylene group, a nitrile, and an ester functionality has rendered it an invaluable building block for a diverse array of pharmaceuticals, agrochemicals, and polymers. This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of the core methodologies, from their early 20th-century origins to contemporary advancements.

From Discovery to Staple Reagent: A Historical Perspective

The precise moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of cyanoacetic acid chemistry in the late 19th and early 20th centuries. The synthesis of cyanoacetic acid itself, a crucial precursor, was established through methods like the reaction of chloroacetate with sodium cyanide.

Early synthetic approaches to esters of cyanoacetic acid were logical extensions of well-known esterification and nucleophilic substitution reactions of the time. While a definitive "first" synthesis of the benzyl ester is elusive, the foundational methods would have undoubtedly revolved around two primary strategies that were common in the early 1900s:

-

Direct Esterification of Cyanoacetic Acid with Benzyl Alcohol: This method, analogous to the classic Fischer esterification, would have involved the reaction of cyanoacetic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Nucleophilic Substitution of a Benzyl Halide with a Cyanoacetate Salt: This approach would have utilized the reactivity of benzyl halides (e.g., benzyl chloride or benzyl bromide) with an alkali metal salt of cyanoacetic acid, such as sodium cyanoacetate.

These early methods, while effective, often suffered from drawbacks such as harsh reaction conditions, long reaction times, and the formation of byproducts, prompting further innovation in the decades that followed.

Evolution of Synthetic Methodologies

The quest for higher yields, milder reaction conditions, and greater efficiency has driven the evolution of this compound synthesis.

The Classical Approaches:

-

Fischer-Speier Esterification: This remains a fundamental method for this compound synthesis. The reaction involves heating cyanoacetic acid and benzyl alcohol with a catalytic amount of a strong mineral acid. To drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation with a suitable solvent like benzene or toluene.

-

Williamson-type Ether Synthesis Analogue: The reaction of sodium or potassium cyanoacetate with benzyl chloride or bromide in a suitable solvent like ethanol was a common alternative. This method avoids the strongly acidic conditions of Fischer esterification but can be sensitive to the purity of the reactants and the reaction conditions.

Modern Advancements:

Over the years, significant improvements have been made to these classical methods, focusing on the use of more efficient catalysts, greener solvents, and improved reaction conditions.

-

Heterogeneous Acid Catalysis: To circumvent the problems associated with corrosive mineral acids, solid acid catalysts such as zeolites, sulfated zirconia, and ion-exchange resins have been employed. These catalysts are easily separable from the reaction mixture, reusable, and often lead to higher selectivity.

-

Phase-Transfer Catalysis (PTC): The reaction between a water-soluble salt like sodium cyanoacetate and an organic-soluble benzyl halide can be significantly accelerated by the use of a phase-transfer catalyst, such as a quaternary ammonium salt. The PTC facilitates the transfer of the cyanoacetate anion into the organic phase, enabling the reaction to proceed under milder conditions and often with higher yields.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for the esterification of cyanoacetic acid with benzyl alcohol, often from hours to minutes, while maintaining good yields.

Quantitative Data Summary

The following tables summarize quantitative data for various methods of this compound and analogous ester syntheses, providing a comparative overview of their efficiencies.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fischer-Speier Esterification (Analogous) | Acetic Acid, Benzyl Alcohol | Sulfuric Acid | None | 110 | 720 (minutes) | ~58 | Malaysian Journal of Analytical Sciences, 22(4), 524-531 (2018) |

| Nucleophilic Substitution (Analogous) | Benzyl Chloride, Sodium Cyanide | None | Ethanol/Water | Reflux | 4 | 80-90 | Organic Syntheses, Coll. Vol. 1, p.107 (1941) |

| Modern Heterogeneous Catalysis (Analogous) | Acetic Acid, Benzyl Alcohol | 9% (w/w) S-Fe-MCM-48 | None | 60 | 6 | 98.9 (selectivity) | PubMed ID: 38418381 |

| Phase-Transfer Catalysis (Analogous) | Benzyl Chloride, Sodium Cyanide | Benzyltriethylammonium chloride | Water/Organic | Not Specified | 1 | Not Specified | Chemical Abstracts 64 (1966) 17475-17476 |

Detailed Experimental Protocols

Classical Esterification (Hypothetical Early 20th Century Protocol)

This protocol is based on analogous Fischer esterification procedures of the era.

Procedure: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, a mixture of cyanoacetic acid (1.0 mol), benzyl alcohol (1.2 mol), concentrated sulfuric acid (0.1 mol), and benzene (200 mL) is prepared. The mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap. The reaction is monitored by the cessation of water formation. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Nucleophilic Substitution (Based on Analogous Benzyl Cyanide Synthesis)

This protocol is adapted from the Organic Syntheses procedure for benzyl cyanide.

Procedure: In a round-bottomed flask fitted with a reflux condenser, sodium cyanoacetate (1.0 mol) is suspended in ethanol (200 mL). Benzyl chloride (1.2 mol) is added, and the mixture is heated to reflux with stirring for several hours. The reaction is monitored by the disappearance of the benzyl chloride spot on a thin-layer chromatogram. After completion, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The ethanol is removed from the filtrate by distillation, and the remaining crude this compound is purified by vacuum distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the core synthetic pathways for this compound.

Caption: Fischer-Speier esterification of cyanoacetic acid.

Caption: Nucleophilic substitution for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Methodological & Application

Application Notes and Protocols: Benzyl Cyanoacetate in Knoevenagel Condensation with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability.[1][2][3] This reaction involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base.[4][5][6] The subsequent dehydration of the intermediate adduct yields an α,β-unsaturated product.[4][5][7] This methodology is instrumental in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[8][9]

This document provides detailed application notes and protocols for the Knoevenagel condensation of benzyl cyanoacetate with various aromatic aldehydes. This compound serves as a potent active methylene compound, and its condensation products, benzyl α-cyanocinnamates, are valuable precursors in medicinal chemistry and materials science. We will explore various catalytic systems and reaction conditions, presenting quantitative data in a clear, tabular format for easy comparison. Detailed experimental protocols for key methodologies are also provided to facilitate the reproduction of these synthetic routes.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

-

Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene compound (this compound), generating a resonance-stabilized carbanion or enolate.[5][7]

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a tetrahedral alkoxide intermediate.[5][7]

-

Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound (aldol adduct). Subsequent base-induced dehydration (elimination of a water molecule) results in the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product.[7]

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of the Knoevenagel condensation. Below is a summary of various methodologies for the reaction of aromatic aldehydes with this compound.

| Aldehyde (Ar-CHO) | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | DIPEAc | None | 60 | 30 min | 91 | [10] |

| 4-Chlorobenzaldehyde | DBU/H₂O | Water | RT | 15 min | 95 | [11] |

| 4-Nitrobenzaldehyde | DBU/H₂O | Water | RT | 10 min | 98 | [11] |

| 4-Methoxybenzaldehyde | DBU/H₂O | Water | RT | 20 min | 94 | [11] |

| Benzaldehyde | [BMIM][CF₃COO] | None | RT | 1 h | 98 | [1] |

| 4-Chlorobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 80 | 5 min | 99 | [9] |

| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 80 | 5 min | 98 | [9] |

| 4-Methoxybenzaldehyde | DABCO/[HyEtPy]Cl | Water | 80 | 20 min | 95 | [9] |

DIPEAc: Diisopropylethylammonium acetate, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, [BMIM][CF₃COO]: 1-Butyl-3-methylimidazolium trifluoroacetate, DABCO: 1,4-Diazabicyclo[2.2.2]octane, [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride, RT: Room Temperature.

Experimental Protocols

Below are detailed protocols for selected Knoevenagel condensation reactions using this compound.

Protocol 1: DIPEAc-Catalyzed Solvent-Free Condensation

This protocol utilizes diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst under solvent-free conditions, offering a green and high-yielding procedure.[10]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (10 mol%)

-

Round-bottom flask

-

Magnetic stirrer and hot plate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and DIPEAc (10 mol%).

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

-

Add ethyl acetate to dissolve the product.

-

Wash the organic layer with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzyl α-cyanocinnamate.

Protocol 2: DBU/Water-Catalyzed Condensation in an Aqueous Medium

This method employs a DBU/water complex as a highly efficient Brønsted base catalyst, allowing the reaction to proceed smoothly at room temperature in water.[11]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

-

Deionized water (25 mmol)

-

Erlenmeyer flask

-

Magnetic stirrer

Procedure:

-

Prepare the DBU/water complex by stirring DBU (1.0 mmol) and deionized water (25 mmol) for 3 hours at room temperature.[11]

-

In a separate flask, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) to the prepared DBU/water complex.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.

-

Upon completion, the product often precipitates from the aqueous medium.

-

Collect the solid product by filtration.

-

Wash the product with cold water.

-

Dry the product under vacuum to obtain the pure benzyl α-cyanocinnamate. No further purification is usually required.[11]

Protocol 3: DABCO-Catalyzed Condensation Promoted by a Hydroxy Ionic Liquid

This protocol describes a rapid and high-yielding Knoevenagel condensation catalyzed by DABCO in the presence of N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter in water.[9]

Materials:

-

Aromatic aldehyde (10 mmol)

-

This compound (12 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

-

N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

-

Water (3 mL)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (12 mmol), DABCO (20 mmol), [HyEtPy]Cl (3 g), and water (3 mL).

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction by TLC. The reaction is generally complete within 5-40 minutes.[9]

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The ionic liquid can be recovered from the aqueous phase and reused.[9]

-

Purify the product by column chromatography or recrystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of benzyl α-cyanocinnamates via the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of this compound with aromatic aldehydes is a versatile and robust reaction for the synthesis of benzyl α-cyanocinnamates. The choice of catalyst, from ionic liquids to simple organic bases, allows for the optimization of reaction conditions to achieve high yields in short reaction times, often under environmentally benign conditions. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important class of compounds.

References

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 11. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Synthesis of Pyridines Using Benzyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized pyridines. Among the various synthons employed in these reactions, benzyl cyanoacetate serves as a versatile building block for the introduction of a cyanomethyl group and a benzyl ester functionality, which can be further manipulated. This document provides detailed protocols and application notes for the synthesis of pyridines utilizing this compound, primarily through modifications of the Hantzsch and Guareschi-Thorpe reactions.

Core Concepts and Signaling Pathways

The synthesis of pyridines from this compound typically proceeds through a cascade of reactions initiated by a Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization. The general mechanism involves the reaction of an aldehyde, a β-ketoester or an equivalent, and a nitrogen source, often ammonia or ammonium acetate. In this context, this compound acts as the active methylene compound.

The Hantzsch pyridine synthesis, originally reported in 1882, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] The Guareschi-Thorpe reaction provides a route to 2-pyridone derivatives through the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[3] Modern variations of these reactions often employ greener solvents, catalysts, and energy sources like microwave irradiation to improve yields and reduce reaction times.[1][4]

Experimental Protocols

While specific literature detailing the use of this compound is less common than for its ethyl counterpart, the following protocols are based on established methods for analogous reactions and can be adapted for this compound.

Protocol 1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This protocol is adapted from a general method for the synthesis of 2-pyridones via a four-component reaction.[5]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Aromatic ketone (e.g., acetophenone) (1 mmol)

-

This compound (1 mmol)

-

Ammonium acetate (1 mmol)

-